molecular formula C11H9N3O3 B5792226 1-benzoyl-2-methyl-5-nitro-1H-imidazole

1-benzoyl-2-methyl-5-nitro-1H-imidazole

Cat. No. B5792226
M. Wt: 231.21 g/mol
InChI Key: QZGOGWXRZBFZSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzoyl-2-methyl-5-nitro-1H-imidazole is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a yellow crystalline solid that is synthesized through various methods.

Mechanism of Action

The mechanism of action of 1-benzoyl-2-methyl-5-nitro-1H-imidazole is not fully understood. However, it is believed to exert its antimicrobial and antifungal effects by inhibiting the growth of microorganisms. It is also believed to exhibit anticancer properties by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
1-benzoyl-2-methyl-5-nitro-1H-imidazole has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to induce apoptosis in cancer cells. Additionally, it has been found to exhibit anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

1-benzoyl-2-methyl-5-nitro-1H-imidazole has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. It is also relatively inexpensive, making it accessible for researchers. However, one limitation of using 1-benzoyl-2-methyl-5-nitro-1H-imidazole in lab experiments is that its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for the study of 1-benzoyl-2-methyl-5-nitro-1H-imidazole. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the study of its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, further research is needed to fully understand its mechanism of action and potential applications in the field of oncology.
In conclusion, 1-benzoyl-2-methyl-5-nitro-1H-imidazole is a chemical compound that has gained significant attention in scientific research due to its unique properties. It has been found to exhibit antimicrobial, antifungal, and anticancer properties, and has potential applications in the treatment of inflammatory diseases. Further research is needed to fully understand its mechanism of action and potential applications in various fields of research.

Synthesis Methods

1-benzoyl-2-methyl-5-nitro-1H-imidazole can be synthesized through various methods, including the reaction between benzoyl chloride, 2-methylimidazole, and nitric acid. This method involves the reaction of benzoyl chloride with 2-methylimidazole, followed by the addition of nitric acid to form 1-benzoyl-2-methyl-5-nitro-1H-imidazole. Another method involves the reaction of 2-methylimidazole with benzoyl nitrate in the presence of sulfuric acid.

Scientific Research Applications

1-benzoyl-2-methyl-5-nitro-1H-imidazole has been extensively studied for its potential applications in scientific research. It has been found to exhibit antimicrobial, antifungal, and anticancer properties. It has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.

properties

IUPAC Name

(2-methyl-5-nitroimidazol-1-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3/c1-8-12-7-10(14(16)17)13(8)11(15)9-5-3-2-4-6-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZGOGWXRZBFZSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1C(=O)C2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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